molecular formula C13H18O9 B12846307 1,2,3,5-Tetra-O-acetyl-b-L-xylofuranose

1,2,3,5-Tetra-O-acetyl-b-L-xylofuranose

Cat. No.: B12846307
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-RNJOBUHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose is a chemical compound with the molecular formula C13H18O9. It is a derivative of xylose, a sugar molecule, where four hydroxyl groups are replaced by acetyl groups. This compound is often used as an intermediate in the synthesis of various nucleosides and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose can be synthesized through the acetylation of β-L-xylofuranose. The process typically involves the reaction of β-L-xylofuranose with acetic anhydride in the presence of a catalyst such as sodium acetate or pyridine. The reaction is carried out under reflux conditions, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose follows similar principles but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose primarily involves its role as an intermediate in biochemical reactions. The acetyl groups protect the hydroxyl groups of the sugar molecule, allowing for selective reactions at other sites. Upon deacetylation, the compound can participate in various biochemical pathways, including nucleoside synthesis and carbohydrate metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m0/s1

InChI Key

IHNHAHWGVLXCCI-RNJOBUHISA-N

Isomeric SMILES

CC(=O)OC[C@H]1[C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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